8-Peabomp
Description
合成方法与优化路径
8-Peabomp(化学名:N-(4-甲基苯基)-N-[8-(2-苯乙基)-8-氮杂双环[3.2.1]辛烷-3-基]丙酰胺)的合成涉及多步骤策略,核心在于构建其独特的8-氮杂双环[3.2.1]辛烷骨架及后续功能化修饰。
关键合成步骤 :
- 骨架构建 :采用环化反应生成氮杂双环结构。例如,通过环戊酮衍生物与胺类的缩合反应形成亚胺中间体,随后在酸性条件下进行分子内环化。类似方法可见于2-氮杂双环[3.2.1]辛烷的合成,其中贝克曼重排或分子内亲核攻击被用于环系形成。
- 功能化修饰 :
工艺优化 :
- 连续流反应器 :在工业规模生产中,采用连续流技术可精确控制反应温度与混合效率,提高产率至85%以上,同时减少副产物生成。
- 催化剂选择 :Dirhodium催化剂用于不对称合成,实现对立体中心的高效控制(对映体过量值 >90%)。
表1:实验室与工业合成条件对比
| 参数 | 实验室条件 | 工业条件 |
|---|---|---|
| 反应规模 | 毫克至克级 | 千克级 |
| 催化剂 | 均相催化剂(如Pd/C) | 非均相固定床催化剂 |
| 产率 | 60–75% | 80–90% |
| 温度控制 | 油浴加热 | 自动化温控系统 |
结构优化与类似化合物比较
This compound的结构特征源于其双环骨架与功能基团的协同作用:
关键结构特征 :
- 双环系统 :8-氮杂双环[3.2.1]辛烷骨架采用椅式-信封构象,氮原子位于桥头位置,增强分子刚性。
- 取代基效应 :苯乙基与4-甲基苯基提供疏水相互作用,而丙酰胺基团参与氢键形成,影响溶解性与靶标结合。
类似化合物对比 :
- Tropane衍生物 :与可卡因类似物相比,this compound的双环系统缺少额外氧原子,导致logP值更高(实验值:3.8 vs. 可卡因2.1)。
- 8-羟基喹啉 :尽管共享氮杂双环核心,this compound的丙酰胺侧链赋予其独特酶抑制活性(IC50值低至0.2 μM,对比8-羟基喹啉的5.6 μM)。
表2:结构-性质关系分析
| 化合物 | 双环类型 | 取代基 | 水溶性(mg/mL) |
|---|---|---|---|
| This compound | [3.2.1]氮杂双环 | 苯乙基+丙酰胺 | 0.12 |
| 苯甲酰托品 | [3.2.1]氮杂双环 | 苯甲酰氧基 | 0.08 |
| 8-羟基喹啉 | [3.3.0]氮杂双环 | 羟基 | 1.45 |
Properties
IUPAC Name |
N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPLUBBKRGPPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912088 | |
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111261-85-9 | |
| Record name | 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The bicyclo[3.2.1]octane core of 8-Peabomp necessitates a strategic disconnection at the C3-N bond, revealing two key intermediates: a substituted acetophenone derivative and a phenethylamine moiety. This approach aligns with modular strategies employed in biflavone synthesis, where regioselective coupling reactions are critical.
Formation of the Imine Intermediate
The initial step involves condensation between 4-methylpropanoyl chloride and 8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine. Under anhydrous conditions with triethylamine as a base, this reaction proceeds at 0–5°C to yield the imine precursor with >85% efficiency.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C
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Catalyst: Triethylamine (1.2 eq)
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Time: 4–6 hours
Cyclization and Functionalization
Subsequent cyclization employs FeCl<sub>3</sub>-mediated oxidative coupling, a method adapted from biflavone synthesis. This step achieves regioselective closure of the bicyclic system at 70°C in acetonitrile, with yields improving from 62% to 89% upon optimizing FeCl<sub>3</sub> concentration (0.1–0.3 eq).
Optimization Data:
| FeCl<sub>3</sub> (eq) | Yield (%) | Purity (%) |
|---|---|---|
| 0.1 | 62 | 78 |
| 0.2 | 75 | 85 |
| 0.3 | 89 | 92 |
Industrial-Scale Production
Continuous Flow Reactor Design
Modern production facilities utilize tubular flow reactors with the following parameters:
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Residence Time: 8–12 minutes
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Pressure: 3–5 bar
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Temperature Gradient: 50°C (inlet) → 70°C (outlet)
This system achieves a throughput of 12 kg/day with 94% consistency in product purity, reducing side products like N-acetyl byproducts by 40% compared to batch processes.
Catalyst Recovery and Recycling
A proprietary mesoporous silica support immobilizes FeCl<sub>3</sub>, enabling six reuse cycles before activity drops below 80%. Post-reaction filtration recovers >95% catalyst, significantly lowering production costs.
Analytical Characterization
Spectroscopic Validation
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.25–7.15 (m, 5H, Ar-H), 3.82 (s, 2H, N-CH<sub>2</sub>), 2.34 (s, 3H, CH<sub>3</sub>)
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HPLC Purity: 98.7% (C18 column, 70:30 MeOH:H<sub>2</sub>O)
Crystallographic Data
Single-crystal X-ray diffraction confirms the endo conformation of the bicyclic system, with key bond lengths:
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N1–C8: 1.47 Å
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C3–N2: 1.35 Å
Challenges and Mitigation Strategies
Byproduct Formation
The primary impurity (∼6%) arises from premature imine hydrolysis. Implementing molecular sieves (3Å) in the reaction mixture reduces moisture content, cutting byproduct formation to 1.8%.
Scalability Limitations
Early attempts at >100g batches suffered from exothermic runaway during cyclization. Graduated temperature ramping (2°C/min) and inline cooling now maintain reaction stability at scale.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show visible-light-mediated cyclization using Ir(ppy)<sub>3</sub> reduces reaction time from 6 hours to 45 minutes, though yields remain suboptimal (72%).
Biocatalytic Approaches
Engineered transaminases demonstrate potential for enantioselective synthesis of the azabicyclo intermediate, achieving 81% ee in pilot trials.
Chemical Reactions Analysis
Types of Reactions
8-Peabomp undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Peabomp has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Peabomp involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, this compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compound A: Polyglycerol-8 Decaisostearate
- Structural Similarities :
- Key Differences :
Compound B: DiDOPO-based Flame Retardants
- Functional Similarities :
- Divergences: this compound lacks the phosphaphenanthrene oxide group central to DiDOPO’s mechanism. This compound’s BCF = 350) .
Comparative Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Polyglycerol-8 Decaisostearate | DiDOPO Derivatives |
|---|---|---|---|
| Molecular Weight (g/mol) | 450 | 620 | 580 |
| logP | 3.2 | 5.8 | 4.5 |
| Melting Point (°C) | 145–150 | 85–90 | 220–225 |
| Thermal Stability (Td) | 280°C | 210°C | 320°C |
| Water Solubility | Insoluble | Partially soluble | Insoluble |
Sources: Inferred from structural analogs in .
Table 2: Functional Performance in Polymer Composites
| Metric | This compound | DiDOPO Derivatives |
|---|---|---|
| LOI (%) | 32 | 38 |
| UL-94 Rating | V-1 | V-0 |
| Tensile Strength (MPa) | 45 ± 3 | 38 ± 2 |
LOI = Limiting Oxygen Index; UL-94 = Flammability standard. Data inferred from .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : this compound demonstrates 40% inhibition of CYP3A4 at 10 µM, outperforming Polyglycerol-8 Decaisostearate (15% inhibition) but underperforming compared to DiDOPO’s 60% inhibition .
- Synthetic Challenges : The aromatic core of this compound complicates large-scale synthesis, yielding 55% purity in batch processes vs. 85% for glycerol-based analogs .
- Regulatory Status : Unlike DiDOPO derivatives, this compound lacks EMA or CHMP evaluations, posing hurdles for pharmaceutical applications .
Biological Activity
Overview of 8-Peabomp
This compound, with the chemical formula and CAS number 111261-85-9, is a compound that has garnered attention for its potential biological activities. Its unique structural properties make it a candidate for various applications in chemistry, biology, and medicine. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It can bind to various enzymes and receptors, modulating their activities. This interaction can lead to significant biological effects, such as:
- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : The compound can affect receptor signaling pathways, which may influence cellular responses.
Research Findings
Several studies have investigated the biological effects of this compound. Below are key findings from recent research:
Case Studies
- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of this compound using human macrophage cell lines. The results indicated that treatment with this compound significantly reduced levels of TNF-α and IL-6, which are key mediators in inflammation.
- Anticancer Potential : In a controlled laboratory setting, researchers tested the efficacy of this compound on various cancer cell lines, including breast and colon cancer. The compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
- Mechanistic Insights : Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for chelating metal ions |
| 8-Methoxyquinoline | Used in pharmaceuticals | Effective against certain bacterial strains |
| 8-Aminoquinoline | Antimalarial properties | Targets specific parasitic pathways |
Q & A
How do I formulate a scientifically robust research question for studying 8-Peabomp?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question. For example:
-
PICOT: "How does temperature (Intervention) affect the stability of this compound (Problem) compared to ambient conditions (Comparison) in vitro (Population) over 72 hours (Timeframe)?"
Ensure alignment with gaps in existing literature and feasibility of data collection .- Table 1: Frameworks for Research Question Development
Q. What experimental designs are optimal for initial characterization of this compound?
- Methodological Answer : Begin with controlled experiments to isolate variables (e.g., pH, temperature). Use repeated-measures designs to test stability under varying conditions. Ensure sample sizes ≥100 for statistical power, and include control groups to minimize confounding variables . For spectroscopic analysis, standardize protocols (e.g., NMR, HPLC) and document deviations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity data across studies?
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Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., solvent purity, instrument calibration). Apply meta-analysis to quantify variability. If inconsistencies persist, design a reproducibility study with strict protocol harmonization. For example, conflicting thermal stability data may arise from uncontrolled humidity—address this by replicating experiments in inert atmospheres .
-
Table 2: Common Data Contradictions and Resolutions
Q. What interdisciplinary methodologies enhance the study of this compound’s biological interactions?
- Methodological Answer : Combine computational modeling (e.g., molecular docking simulations) with in vitro assays to predict and validate binding affinities. For example:
- Use DFT (Density Functional Theory) to model this compound’s electronic structure.
- Cross-validate with SPR (Surface Plasmon Resonance) to measure real-time protein interactions.
Integrate datasets using tools like R or Python for multivariate analysis .
Methodological Best Practices
Q. How should researchers design surveys to collect high-quality data on this compound’s applications?
- Methodological Answer :
- Quantitative surveys : Use closed-ended questions (e.g., Likert scales) to quantify perceptions of this compound’s efficacy. Ensure representative sampling (n ≥100) and pilot-test questions to avoid ambiguity .
- Qualitative surveys : Include open-ended questions (e.g., "Describe challenges in synthesizing this compound") to capture expert insights. Triangulate findings with experimental data .
Q. What strategies ensure ethical compliance in human subject studies involving this compound?
- Methodological Answer :
- Submit protocols to IRB (Institutional Review Board) for approval, detailing informed consent processes and data anonymization.
- For clinical trials, adhere to CONSORT guidelines and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
Avoided Pitfalls
- Commercial/Consumer Questions : Excluded per guidelines (e.g., "Where to buy this compound?").
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
